molecular formula C21H22N4O2S B2477602 1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359219-17-2

1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B2477602
CAS RN: 1359219-17-2
M. Wt: 394.49
InChI Key: HKEASBNEQUUENM-UHFFFAOYSA-N
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Description

1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research on pyrazolo[3,4-d]pyrimidine derivatives has explored their synthesis and potential biological activities. For example, studies have synthesized various derivatives to test against viruses and tumor cells, finding that some analogs exhibit moderate antitumor and antiviral activities. This suggests the compound could be a candidate for further exploration in medicinal chemistry, particularly for antitumor and antiviral properties (Petrie et al., 1985).

Antibacterial and Antifungal Applications

  • Novel heterocyclic compounds containing sulfonamido moieties have been synthesized for use as antibacterial agents. Such research indicates the potential of pyrazolo[4,3-d]pyrimidin derivatives in developing new antibacterial and antifungal agents, suggesting a possible application area for the compound (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-inflammatory Properties

  • A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing that some derivatives exhibit significant activity. This underlines the potential of pyrazolo[4,3-d]pyrimidin derivatives in cancer therapy and inflammation control (Rahmouni et al., 2016).

properties

IUPAC Name

1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-[(4-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-25-19-18(15(3)23-25)22-21(28-13-16-9-7-14(2)8-10-16)24(20(19)26)12-17-6-5-11-27-17/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEASBNEQUUENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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